

An In-depth Technical Guide to the Physicochemical Properties of Deuterated Octacosane

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Compound of Interest

Compound Name: Octacosane-d58

Cat. No.: B097361

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Introduction

Deuterated compounds, in which one or more hydrogen atoms are replaced by their heavier isotope, deuterium, are invaluable tools in pharmaceutical research and development. The substitution of hydrogen with deuterium can subtly alter the physicochemical properties of a molecule, leading to significant effects on its metabolic fate, pharmacokinetic profile, and utility in analytical studies. This technical guide provides a comprehensive overview of the core physicochemical properties of deuterated octacosane (n-**octacosane-d58**), a long-chain aliphatic hydrocarbon.

This document details the known physical and chemical characteristics of both deuterated and non-deuterated octacosane, offering a comparative perspective. Furthermore, it outlines detailed experimental protocols for the synthesis and characterization of deuterated alkanes, providing researchers with a practical framework for their work. The inclusion of logical and experimental workflow diagrams aims to visually articulate the processes involved in the application of deuterated octacosane in a research setting.

Physicochemical Properties

The introduction of deuterium into the octacosane molecule results in a slight increase in its molecular weight and can lead to minor variations in its physical properties compared to its non-deuterated counterpart. The following tables summarize the key physicochemical data for both n-octacosane and n-octacosane-d58.

Table 1: General Properties

Property	n-Octacosane	n-Octacosane-d58
Chemical Formula	C ₂₈ H ₅₈	C ₂₈ D ₅₈
Molecular Weight	394.77 g/mol [1]	453.1 g/mol [2]
CAS Number	630-02-4[3]	16416-33-4[2][4]
Appearance	White, waxy solid	Not specified, expected to be similar

Table 2: Thermal and Physical Properties

Property	n-Octacosane	n-Octacosane-d58
Melting Point	61-63 °C	55-56 °C
Boiling Point	432 °C at 760 mmHg	Data not available
Density	0.8067 g/cm ³ at 20 °C	Data not available

Table 3: Solubility Data

Solvent	n-Octacosane Solubility	n-Octacosane-d58 Solubility
Water	Insoluble	Insoluble (expected)
Non-polar organic solvents (e.g., hexane, toluene)	Soluble	Soluble (expected)
Other organic solvents (e.g., acetone, benzene, chloroform)	Soluble	Not specified
DMSO	Not specified	< 1 mg/mL (insoluble or slightly soluble)

Experimental Protocols

I. Synthesis of Perdeuterated n-Octacosane

The synthesis of fully deuterated hydrocarbons like n-**octacosane-d58** can be achieved through catalytic hydrogen-deuterium exchange. The following protocol is a representative method.

Objective: To replace all hydrogen atoms in n-octacosane with deuterium atoms.

Materials:

- n-Octacosane
- Deuterium gas (D₂)
- Palladium on carbon (Pd/C) catalyst (10%)
- High-pressure reactor equipped with a magnetic stirrer and temperature control
- Suitable solvent (e.g., anhydrous hexane)
- Inert gas (e.g., argon or nitrogen)

Procedure:

- **Catalyst Preparation:** In a clean, dry high-pressure reactor vessel, add the Pd/C catalyst.
- **Addition of Reactant:** Add n-octacosane to the reactor vessel.
- **Solvent Addition:** If necessary, add a minimal amount of anhydrous solvent to facilitate mixing.
- **Inert Atmosphere:** Purge the reactor with an inert gas to remove any air and moisture.
- **Deuterium Introduction:** Pressurize the reactor with deuterium gas to the desired pressure.
- **Reaction Conditions:** Heat the reactor to the target temperature (e.g., 150-200°C) while stirring vigorously.
- **Monitoring the Reaction:** The progress of the deuteration can be monitored by taking small aliquots at different time intervals and analyzing them by mass spectrometry to determine the extent of deuterium incorporation.
- **Reaction Quenching:** Once the desired level of deuteration is achieved, cool the reactor to room temperature and carefully vent the excess deuterium gas.
- **Product Isolation:** Filter the reaction mixture to remove the catalyst. The solvent can be removed under reduced pressure to yield the crude deuterated octacosane.
- **Purification:** The product can be further purified by recrystallization from a suitable solvent (e.g., n-pentane) to obtain high-purity n-**octacosane-d58**.

II. Characterization of Deuterated Octacosane

Objective: To confirm the molecular weight and assess the isotopic purity of the synthesized n-**octacosane-d58**.

Instrumentation: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) coupled with a suitable ionization source (e.g., EI or ESI).

Procedure:

- **Sample Preparation:** Prepare a dilute solution of the deuterated octacosane in a suitable volatile solvent (e.g., hexane or chloroform).
- **Instrument Calibration:** Calibrate the mass spectrometer using a known standard to ensure mass accuracy.
- **Sample Introduction:** Introduce the sample into the mass spectrometer.
- **Data Acquisition:** Acquire the mass spectrum over a relevant m/z range.
- **Data Analysis:**
 - Identify the molecular ion peak of **n-octacosane-d58**. The theoretical m/z for $[C_{28}D_{58}]^+$ will be significantly higher than that of the non-deuterated compound.
 - Analyze the isotopic distribution of the molecular ion peak to determine the percentage of deuterium incorporation.

Objective: To confirm the absence of 1H signals and verify the deuteration of the carbon backbone.

Instrumentation: A high-field NMR spectrometer.

Procedure:

- **Sample Preparation:** Dissolve a small amount of the deuterated octacosane in a suitable deuterated solvent (e.g., $CDCl_3$).
- **1H NMR Spectroscopy:**
 - Acquire a 1H NMR spectrum. A fully deuterated sample should show no significant signals in the proton spectrum, except for any residual solvent peaks.
- **^{13}C NMR Spectroscopy:**
 - Acquire a ^{13}C NMR spectrum. The spectrum will show signals corresponding to the carbon atoms in the octacosane chain. The coupling of carbon to deuterium (C-D) will result in

characteristic splitting patterns and a shift in the resonance compared to the C-H signals in the non-deuterated compound.

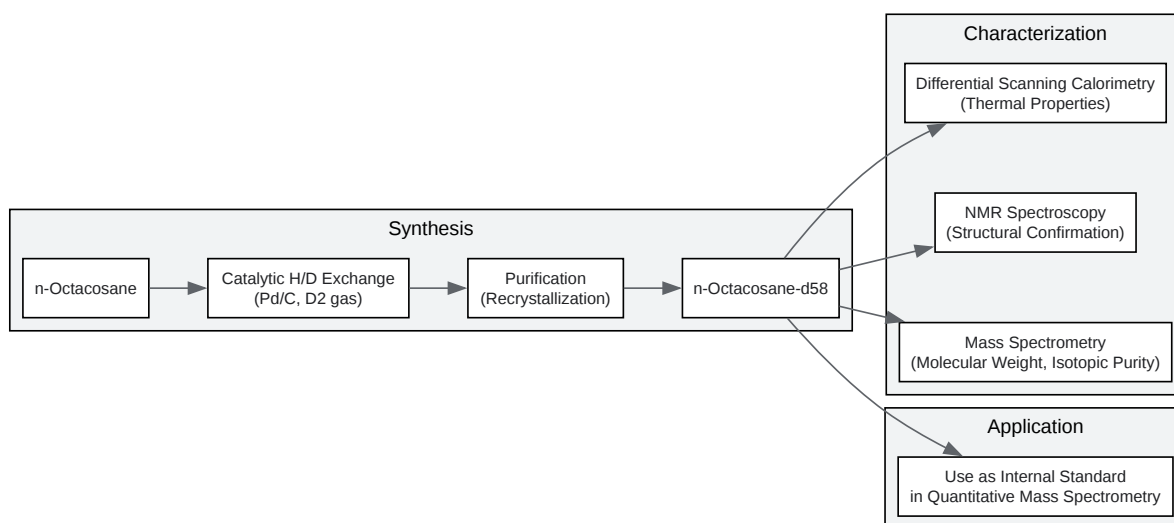
Objective: To determine the melting point and other thermal transitions of n-**octacosane-d58**.

Instrumentation: A differential scanning calorimeter.

Procedure:

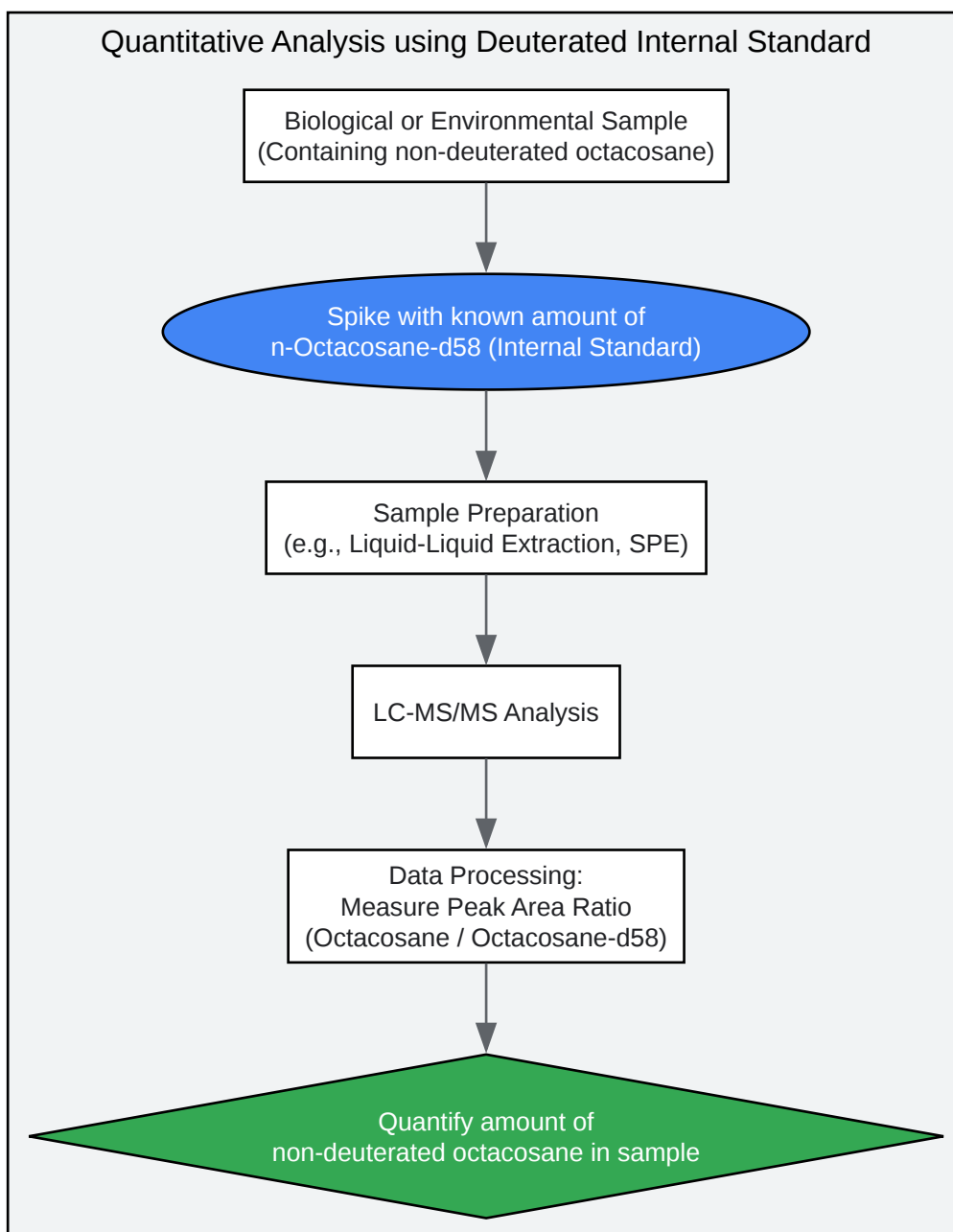
- Sample Preparation: Accurately weigh a small amount of the deuterated octacosane into a DSC pan.
- Instrument Setup: Place the sample pan and a reference pan in the DSC cell.
- Thermal Program: Heat the sample at a controlled rate (e.g., 5-10 °C/min) over a temperature range that includes the expected melting point.
- Data Acquisition: Record the heat flow as a function of temperature.
- Data Analysis: The melting point is determined as the peak temperature of the endothermic transition in the DSC thermogram.

Mandatory Visualizations



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Caption: Experimental workflow for the synthesis, characterization, and application of deuterated octacosane.



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Caption: Logical workflow for the use of deuterated octacosane as an internal standard in quantitative analysis.

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